molecular formula C16H22O5 B8106233 Ald-Ph-PEG2-Boc CAS No. 2100306-65-6

Ald-Ph-PEG2-Boc

Cat. No.: B8106233
CAS No.: 2100306-65-6
M. Wt: 294.34 g/mol
InChI Key: HIKDMVVPLDWKAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG2-Boc involves the reaction of a benzaldehyde group with a PEG linker and a Boc-protected amine group. The aldehyde group readily reacts with hydrazide and aminooxy groups. After deprotection of the Boc group under acidic conditions, the free primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using high-purity PEG linkers. The process includes the protection and deprotection steps, ensuring the final product’s high purity and solubility .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG2-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-Ph-PEG2-Boc is widely used in scientific research, particularly in the development of PROTACs

Mechanism of Action

Ald-Ph-PEG2-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, and the other targets the desired protein. PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade these target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-PEG2-Boc is unique due to its specific structure, which allows for efficient and selective protein degradation in PROTAC applications. Its high solubility and stability make it a preferred choice for researchers .

Properties

IUPAC Name

tert-butyl 3-[2-(4-formylphenoxy)ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-16(2,3)21-15(18)8-9-19-10-11-20-14-6-4-13(12-17)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKDMVVPLDWKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152542
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-65-6
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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